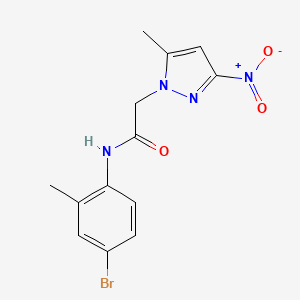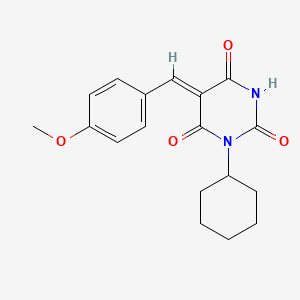![molecular formula C11H13N3S B6101315 N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6101315.png)
N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine (CETP) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CETP belongs to the class of thieno[2,3-d]pyrimidine derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. This compound also inhibits the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cell survival. Additionally, this compound has been found to modulate the activity of various kinases and phosphatases, which play important roles in cell signaling and metabolism.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose and duration of treatment. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells. This compound also reduces the production of pro-inflammatory cytokines and chemokines in immune cells, thus reducing inflammation. In vivo studies have shown that this compound can regulate lipid metabolism and reduce the risk of atherosclerosis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to modulate multiple signaling pathways. However, this compound also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high doses. Therefore, careful dose-response studies and toxicity evaluations are necessary to ensure the safety and efficacy of this compound in lab experiments.
Orientations Futures
There are several future directions for N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine research, including the development of more potent and selective analogs, the identification of new therapeutic targets, and the evaluation of this compound in clinical trials. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Finally, the development of novel drug delivery systems may improve the bioavailability and pharmacokinetics of this compound, thus increasing its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine involves the condensation of 6-ethylthieno[2,3-d]pyrimidin-4-amine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is isolated by filtration and purification. The yield of this compound is typically around 70-80%, and the compound can be characterized by various techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation. In cardiovascular research, this compound has been studied for its potential role in regulating lipid metabolism and reducing the risk of atherosclerosis.
Propriétés
IUPAC Name |
N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-8-5-9-10(14-7-3-4-7)12-6-13-11(9)15-8/h5-7H,2-4H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKCOAPEZNTVSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6101235.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6101237.png)

![(2-fluoro-4-biphenylyl){1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6101248.png)

![3-fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6101263.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6101267.png)
![2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B6101269.png)

![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butyrylcyclohex-2-en-1-one](/img/structure/B6101275.png)
![2-[4-(cyclohexylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6101283.png)
![3-{[(3-chlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B6101286.png)
![4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-1-(2-methoxyethyl)-2-pyrrolidinone](/img/structure/B6101306.png)
![N-{[(4-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6101307.png)